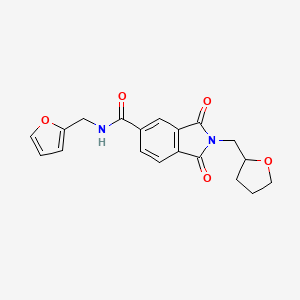![molecular formula C20H24N2O4 B4064858 6-({[3-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4064858.png)
6-({[3-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid
Übersicht
Beschreibung
6-({[3-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid is a useful research compound. Its molecular formula is C20H24N2O4 and its molecular weight is 356.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 356.17360725 g/mol and the complexity rating of the compound is 568. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Bioorganic Applications
This compound is part of a broader class of β-aminocarboxylic acids, which have garnered attention due to their presence in natural products and antibiotics. These compounds are crucial precursors for pharmacologically relevant β-lactams and other bioactive compounds. Their synthesis and applications in creating compounds with antifungal, antibacterial, and analgesic properties highlight their importance in the development of new therapeutic agents (Kiss & Fülöp, 2014).
Crystallographic Characterization
The structural analysis of related cyclohexene derivatives underscores the importance of crystallography in understanding the conformation and potential bioactivity of such compounds. Studies on 1-aminocyclohexane-1-carboxylic acid residues in simple derivatives and peptides reveal that the cyclohexane rings adopt nearly perfect chair conformations, which could influence the biological activity of these molecules (Valle et al., 1988).
Chemical Reactivity and Stability
Research into the reactivity of related piperidine derivatives with primary amines and formaldehyde showcases the potential for synthesizing complex heterocyclic compounds, offering routes to novel therapeutic molecules with unique mechanisms of action (Dotsenko et al., 2012).
Supramolecular Chemistry
The study of hydrogen bonding and weak interactions in complexes involving cyclohexene and N-heterocycles provides insights into the formation of supramolecular assemblies. These findings are relevant for drug design, where the precise arrangement of molecules can significantly affect a compound's therapeutic efficacy and pharmacokinetics (Pang et al., 2015).
Anticonvulsant Properties
The crystal structures of anticonvulsant enaminones related to the core structure of the compound reveal significant details about the molecular interactions responsible for their biological activity. Understanding these interactions is crucial for the development of new anticonvulsant drugs with improved efficacy and reduced side effects (Kubicki et al., 2000).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-[[3-(piperidine-1-carbonyl)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c23-18(16-9-2-3-10-17(16)20(25)26)21-15-8-6-7-14(13-15)19(24)22-11-4-1-5-12-22/h2-3,6-8,13,16-17H,1,4-5,9-12H2,(H,21,23)(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSLPTJAWDQIRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)C3CC=CCC3C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-ETHYLPHENOXY)-7-HYDROXY-8-[(PYRROLIDIN-1-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE](/img/structure/B4064779.png)

![8-(4-bromophenyl)-9,9-dimethyl-7-oxaspiro[4.5]decane-6,10-dione](/img/structure/B4064792.png)
![4-[1-(2-methylphenyl)pyrazol-4-yl]-N-(oxan-4-yl)pyrimidin-2-amine](/img/structure/B4064799.png)
![1-[2-(Diethylamino)ethyl]-2,6-dimethyl-5-phenylpyrimidin-4-one;hydrochloride](/img/structure/B4064802.png)
![N-{1-[5-({2-[(2-bromo-4,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4064807.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4064809.png)
![1-[(4-tert-butylphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B4064824.png)
![N-(4-acetylphenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B4064826.png)
![4,7,7-trimethyl-1-(4-morpholinylcarbonyl)-2-oxabicyclo[2.2.1]heptan-3-one](/img/structure/B4064827.png)
![N-2-adamantyl-4-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-3-nitrobenzamide](/img/structure/B4064840.png)
![4-(1,3-benzodioxol-5-yl)-3-methyl-1-phenyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B4064848.png)
![3-({[2-(Butan-2-yl)phenoxy]acetyl}amino)-2-methylbenzoic acid](/img/structure/B4064855.png)
![N-ethyl-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4064873.png)
